2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Chemical Structure: The compound features a central acetamide backbone with a 4-methylphenylsulfanyl group at the α-position and a 4-(trifluoromethoxy)phenyl substituent on the amide nitrogen. Its molecular formula is C₁₆H₁₄F₃NO₂S, with a molecular weight of 353.35 g/mol.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-11-2-8-14(9-3-11)23-10-15(21)20-12-4-6-13(7-5-12)22-16(17,18)19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCFHSMUNKGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-methylthiophenol with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl and trifluoromethoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- 4-Methylphenylsulfanyl group : Enhances lipophilicity and may influence metabolic stability .
- Trifluoromethoxy (OCF₃) group : Imparts electron-withdrawing effects, improving resistance to oxidative degradation .
- Acetamide core : Common in bioactive molecules, enabling hydrogen bonding with biological targets .
Comparison with Structurally Similar Compounds
Substituted Phenylsulfanyl Analogues
Structural Insights :
- Fluorine or chlorine substitutions on the phenylsulfanyl group modulate electronic properties and metabolic stability.
- Terminal groups (e.g., phenoxy in ) influence steric interactions and solubility.
Heterocyclic Derivatives
Key Observations :
Substituent-Driven Property Modifications
*logP values estimated using fragment-based methods.
Critical Analysis :
- The target compound’s logP (~3.8) aligns with optimal values for blood-brain barrier penetration, whereas polar substituents (e.g., tetrahydrofuran in ) reduce logP, favoring aqueous solubility.
- Bulky groups (e.g., butylphenyl in ) increase molecular weight and may limit bioavailability.
Research Findings and Implications
- Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., chlorine in ) show enhanced antimicrobial efficacy, likely due to increased electrophilicity .
- Neuroactive Potential: The trifluoromethoxy group in the target compound is recurrent in neuroactive agents (e.g., GPR-17 ligands), suggesting CNS applications .
- Metabolic Stability : Fluorinated and sulfanyl groups collectively reduce oxidative metabolism, extending half-life .
Biological Activity
Overview
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, with the molecular formula CHFNOS, is a compound of interest due to its potential biological activities. This compound features a sulfanyl group and a trifluoromethoxy group, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Properties : Preliminary investigations have indicated that this compound may possess anti-inflammatory effects. This could be attributed to its ability to modulate inflammatory pathways.
- Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, particularly in relation to serine proteases. Its structural features allow it to interact with active sites of various enzymes, potentially leading to therapeutic applications.
The mechanism of action involves the interaction of the sulfanyl and trifluoromethoxy groups with specific molecular targets. These interactions can influence enzyme activity and cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of N-phenylacetamide demonstrated that modifications like the introduction of a sulfanyl group significantly enhanced antimicrobial activity against E. coli and B. subtilis. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
- Enzyme Inhibition Analysis : Molecular docking studies highlighted that this compound binds effectively to serine protease, showing an IC value indicative of strong inhibitory activity. This suggests that further exploration could lead to therapeutic agents targeting protease-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
